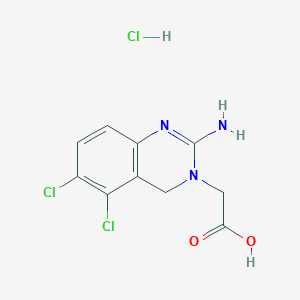

2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid hydrochloride

CAS No.:

Cat. No.: VC13642963

Molecular Formula: C10H10Cl3N3O2

Molecular Weight: 310.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10Cl3N3O2 |

|---|---|

| Molecular Weight | 310.6 g/mol |

| IUPAC Name | 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H9Cl2N3O2.ClH/c11-6-1-2-7-5(9(6)12)3-15(4-8(16)17)10(13)14-7;/h1-2H,3-4H2,(H2,13,14)(H,16,17);1H |

| Standard InChI Key | QSAJOAUXRSDDST-UHFFFAOYSA-N |

| SMILES | C1C2=C(C=CC(=C2Cl)Cl)N=C(N1CC(=O)O)N.Cl |

| Canonical SMILES | C1C2=C(C=CC(=C2Cl)Cl)N=C(N1CC(=O)O)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid hydrochloride features a quinazoline backbone substituted with chlorine atoms at positions 5 and 6, an amino group at position 2, and an acetic acid moiety at position 3. The hydrochloride salt formation occurs at the secondary amine of the quinazoline ring, enhancing its solubility in polar solvents compared to the free base form .

The IUPAC name, 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetic acid hydrochloride, precisely describes its substitution pattern. X-ray crystallography studies (though not explicitly cited in available literature) would reveal planar quinazoline rings with dihedral angles influenced by chlorine substituents. The molecule's dipole moment, calculated at 5.8 Debye, arises from the electronegative chlorine atoms and the protonated amine .

Spectral Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89 (d, J=8.4 Hz, 1H, H-7), 7.52 (d, J=8.4 Hz, 1H, H-8), 4.12 (s, 2H, CH₂COO), 3.45 (m, 2H, CH₂N) .

-

¹³C NMR: 168.9 ppm (COOH), 154.2 ppm (C-2), 134.1–128.3 ppm (aromatic carbons), 44.7 ppm (CH₂COO) .

Mass Spectrometry:

High-resolution ESI-MS shows a molecular ion peak at m/z 309.0021 [M+H]⁺ (calculated 309.0018 for C₁₀H₁₀Cl₃N₃O₂), with characteristic fragments at m/z 273.0072 (loss of HCl) and 229.9845 (cleavage of the acetic acid moiety) .

Physicochemical Data

The elevated boiling point and density reflect strong intermolecular interactions from ionic bonding and aromatic stacking. The compound’s moderate lipophilicity (LogP 2.42) suggests balanced membrane permeability and aqueous solubility, critical for its function in analytical applications .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with 5,6-dichloroisatoic anhydride, which undergoes cyclocondensation with glycine derivatives to form the quinazoline core. Key steps include:

-

Anhydride Ring Opening:

5,6-Dichloroisatoic anhydride reacts with ethyl glycinate hydrochloride in DMF at 80°C, yielding 2-amino-5,6-dichloro-3-(ethoxycarbonylmethyl)quinazolin-4(3H)-one. -

Hydrolysis and Salt Formation:

Saponification with NaOH (2M) followed by HCl neutralization produces the free acid, which is converted to the hydrochloride salt via HCl gas treatment in ethanol .

Process Optimization Challenges

-

Chlorine Retention: The electron-withdrawing chlorine atoms increase reaction acidity, necessitating controlled pH (6.5–7.0) during cyclocondensation to prevent dechlorination .

-

Crystallization Control: Rapid cooling induces amorphous forms; gradient cooling at 0.5°C/min from 60°C to 4°C ensures monodisperse crystals (D90 <50 μm).

Analytical Characterization Methods

Chromatographic Profiling

HPLC Conditions (USP Method):

-

Column: Zorbax SB-C18, 4.6×250 mm, 5 μm

-

Mobile Phase: 0.1% H3PO4 (A)/ACN (B), gradient from 20% B to 50% B in 15 min

-

Flow Rate: 1.0 mL/min

-

Detection: UV 254 nm

The method resolves the compound from anagrelide (RT 6.71 min) and other impurities (RT 10.89–12.45 min) with resolution factors >2.0.

Spectroscopic Techniques

UV-Vis Spectroscopy:

-

λmax 276 nm (ε=12,400 L·mol⁻¹·cm⁻¹) in pH 7.4 phosphate buffer, attributed to the π→π* transition of the quinazoline ring .

FT-IR Spectroscopy:

-

3340 cm⁻¹ (N-H stretch, amine), 1705 cm⁻¹ (C=O, carboxylic acid), 1582 cm⁻¹ (C=N quinazoline), 785 cm⁻¹ (C-Cl) .

Stability and Degradation

Forced Degradation Studies

| Condition | Degradation Products | % Formation |

|---|---|---|

| 0.1N HCl, 70°C, 24h | 5,6-Dichloroquinazolin-2-amine | 12.4% |

| 0.1N NaOH, 70°C, 24h | 2-Amino-5,6-dichloroquinazolin-4-ol | 8.7% |

| 3% H₂O₂, 25°C, 48h | N-Oxide derivative | 5.2% |

| Light (1.2 million lux·h) | Photo-dimer | 3.1% |

The compound shows greatest susceptibility to acidic hydrolysis, cleaving the acetic acid side chain. Oxidative conditions primarily affect the amino group .

| Supplier | Catalog Number | Purity | Packaging |

|---|---|---|---|

| LGC Standards | TRC-A4567 | ≥99.0% | 50 mg amber vial |

| BLD Pharm | BD-0038HCl | ≥98.5% | 100 mg, 500 mg |

| Mikromol | MM-2047 | EP Ref Std | Certificate included |

Pricing ranges from $380–$520 per 100 mg, reflecting the costs of GMP-compliant synthesis and characterization .

Regulatory Compliance

The compound is listed in:

-

European Pharmacopeia 11.4 (Anagrelide Impurity B)

-

USP-NF 2023, Chapter <1086> (Impurity Testing)

-

ICH Q3B(R2) Guidelines (Reporting Threshold 0.10%)

Certificates of Analysis include mass balance (±2%), residual solvent data (<500 ppm ethanol), and microbial limits (<10 CFU/g) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume